(2Z)-4-(2,6-dichlorophenoxy)-2-{[(2,4-difluorophenyl)amino](hydroxy)methylidene}-3-oxobutanenitrile
Beschreibung
(2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile is a complex organic compound characterized by its multiple functional groups, including phenoxy, amino, hydroxy, and nitrile groups
Eigenschaften
IUPAC Name |
(Z)-2-cyano-4-(2,6-dichlorophenoxy)-N-(2,4-difluorophenyl)-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F2N2O3/c18-11-2-1-3-12(19)16(11)26-8-15(24)10(7-22)17(25)23-14-5-4-9(20)6-13(14)21/h1-6,24H,8H2,(H,23,25)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXCJPTXMVGEDO-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)OC/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122169 | |
| Record name | 4-(2,6-Dichlorophenoxy)-2-[[(2,4-difluorophenyl)amino]hydroxymethylene]-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866154-58-7 | |
| Record name | 4-(2,6-Dichlorophenoxy)-2-[[(2,4-difluorophenyl)amino]hydroxymethylene]-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxy intermediate: Reacting 2,6-dichlorophenol with an appropriate halogenated butanenitrile under basic conditions.
Amino group introduction: Coupling the phenoxy intermediate with 2,4-difluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydroxy group addition: Introducing the hydroxy group through a hydroxylation reaction, possibly using a hydroxylating agent like hydrogen peroxide.
Final condensation: Condensing the intermediate with a suitable aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-dichlorophenyl)aminomethylidene}-3-oxobutanenitrile: Similar structure but with different halogen substitutions.
(2Z)-4-(2,6-difluorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile: Similar structure with different halogen substitutions.
Uniqueness
The uniqueness of (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile lies in its specific combination of functional groups and halogen substitutions, which can confer unique chemical and biological properties.
Biologische Aktivität
The compound (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile, with CAS number 866154-58-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H10Cl2F2N2O3
- Molecular Weight : 399.18 g/mol
- Structure : The compound features a complex structure that includes dichlorophenoxy and difluorophenyl groups, which are known to influence its biological activity.
Pharmacological Effects
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of fluorine atoms in the phenyl ring is often associated with enhanced potency against cancer cell lines.
- Case Study : A study demonstrated that related compounds inhibited the proliferation of various cancer cells by inducing apoptosis through mitochondrial pathways. The specific mechanisms involved include the modulation of Bcl-2 family proteins and caspase activation.
-
Antimicrobial Activity :
- The antibacterial properties of structurally similar compounds have been documented. They often disrupt bacterial cell wall synthesis or interfere with protein synthesis.
- Research Findings : A recent investigation showed that derivatives of 2,4-dichlorophenoxyacetic acid exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile to exhibit similar effects.
-
Toxicological Profile :
- Toxicological studies are crucial for understanding the safety profile of this compound. Research indicates that while some derivatives can be toxic at high concentrations, others show minimal toxicity to mammalian cells.
- Case Study : In vitro studies on isolated rat liver mitochondria revealed that exposure to certain formulations led to a concentration-dependent decrease in ATP levels and mitochondrial membrane integrity without significant oxidative stress .
The mechanisms through which (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : The compound may interact with specific cellular receptors, leading to altered signaling pathways associated with cell growth and apoptosis.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 866154-58-7 |
| Molecular Formula | C17H10Cl2F2N2O3 |
| Molecular Weight | 399.18 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Toxicity | Concentration-dependent effects on mitochondrial function |
Q & A
Q. What are the recommended synthetic routes for (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile?
The compound can be synthesized via multi-step reactions, including nucleophilic substitution and condensation. A common approach involves reacting 2,6-dichlorophenol derivatives with a keto-nitrile intermediate under basic conditions. For example, similar nitrile-containing compounds are synthesized using hydroxyethylating agents or Schiff base formation . Key steps may include protecting reactive groups (e.g., ketones) and optimizing stoichiometry to avoid side reactions.
Q. Which analytical techniques are critical for structural characterization of this compound?
X-ray diffraction (XRD) provides definitive stereochemical confirmation of the Z-configuration at the enamine bond. Complementary techniques include:
Q. How do environmental factors influence the stability of this compound?
Stability is pH- and temperature-dependent due to hydrolytically sensitive groups:
- The nitrile group may hydrolyze to carboxylic acids under acidic/alkaline conditions.
- The enamine bond (C=N) is prone to oxidation, requiring inert atmospheres during storage .
- Thermal degradation studies (TGA/DSC) are recommended to assess decomposition thresholds .
Q. What preliminary assays can evaluate its biological activity?
Initial screening includes:
- Enzymatic inhibition assays : Target enzymes (e.g., kinases) using fluorogenic substrates.
- Proteomic profiling : Affinity chromatography to identify binding partners in cellular lysates .
- Cytotoxicity assays : MTT or resazurin-based tests on cell lines to gauge therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example, flow-chemistry systems enable precise control of residence time and mixing, reducing side products (e.g., observed in diphenyldiazomethane synthesis) . Statistical modeling (e.g., ANOVA) identifies critical factors, while HPLC monitors purity in real-time .
Q. What computational methods support the study of electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For similar enamine derivatives, DFT reveals charge distribution at the dichlorophenoxy moiety .
- Molecular docking : Screens potential protein targets (e.g., cyclooxygenase analogs) by simulating binding affinities .
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?
Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:
Q. What mechanistic insights exist for its interaction with biological targets?
Studies on structurally related compounds suggest:
- The dichlorophenoxy group may occupy hydrophobic pockets in enzymes (e.g., observed in Diclofenac’s COX-2 binding) .
- Hydrogen bonding between the hydroxyl-methylidene group and catalytic residues (e.g., serine proteases) is critical .
- Fluorescence quenching assays or surface plasmon resonance (SPR) quantify binding kinetics .
Q. How can impurities be identified and quantified during synthesis?
Q. What strategies mitigate challenges in scaling up synthesis?
- Continuous-flow reactors : Improve reproducibility and heat management, as demonstrated in Omura-Sharma-Swern oxidations .
- In-line purification : Integrate scavenger resins or membrane filtration to remove unreacted reagents .
- DoE-guided scale-up : Maintain critical parameters (e.g., mixing efficiency) identified in small-scale optimizations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
